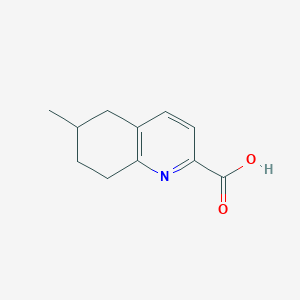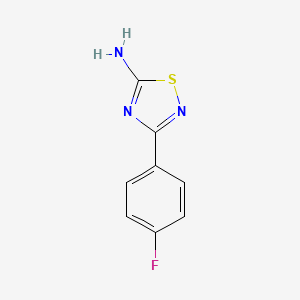
6-メチル-5,6,7,8-テトラヒドロキノリン-2-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid is a heterocyclic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities . The structure consists of a quinoline core with a carboxylic acid group at the 2-position and a methyl group at the 6-position, making it a unique derivative of tetrahydroquinoline.
科学的研究の応用
6-Methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid typically involves the reaction of 5,6,7,8-tetrahydroquinoline with various reagents. One common method includes the lithiation of 5,6,7,8-tetrahydroquinoline followed by carboxylation with carbon dioxide . The reaction conditions often involve the use of strong bases like n-butyllithium or Grignard reagents to generate the reactive intermediates.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired product in high purity .
化学反応の分析
Types of Reactions: 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted quinolines, amides, nitriles, and thioamides .
作用機序
The mechanism of action of 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The pathways involved may include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with DNA .
類似化合物との比較
5,6,7,8-Tetrahydroquinoline: Lacks the methyl and carboxylic acid groups.
2-Methyl-5,6,7,8-tetrahydroquinoline: Similar structure but without the carboxylic acid group.
6-Hydroxy-5,6,7,8-tetrahydroquinoline: Contains a hydroxyl group instead of a methyl group.
Uniqueness: 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity compared to its analogs .
特性
IUPAC Name |
6-methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-2-4-9-8(6-7)3-5-10(12-9)11(13)14/h3,5,7H,2,4,6H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIWTOWKRPUFHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=CC(=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-fluorophenyl)sulfamoyl]-2-methyl-1H-indole-3-carboxamide](/img/structure/B2380521.png)






![N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2380531.png)
![N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2380536.png)
![Methyl (E)-4-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2380537.png)
![N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-sulfonamide](/img/structure/B2380538.png)

![1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2380542.png)
![4-chloro-N-(2-chlorobenzyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2380543.png)
